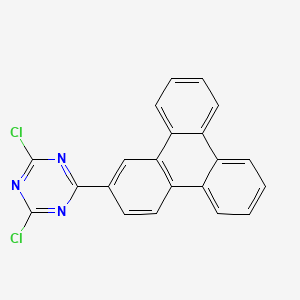
2,4-Dichloro-6-(triphenylen-2-yl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-(triphenylen-2-yl)-1,3,5-triazine is a heterocyclic aromatic compound that features a triazine ring substituted with two chlorine atoms and a triphenylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(triphenylen-2-yl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with triphenylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-(triphenylen-2-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a triazine derivative with an amine substituent.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-(triphenylen-2-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-(triphenylen-2-yl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazine ring can form hydrogen bonds and π-π interactions, which contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of 2,4-Dichloro-6-(triphenylen-2-yl)-1,3,5-triazine.
Triphenylene: The aromatic moiety attached to the triazine ring.
Other Triazine Derivatives: Compounds with similar triazine cores but different substituents.
Uniqueness
This compound is unique due to the combination of the triazine ring and the triphenylene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C21H11Cl2N3 |
|---|---|
Peso molecular |
376.2 g/mol |
Nombre IUPAC |
2,4-dichloro-6-triphenylen-2-yl-1,3,5-triazine |
InChI |
InChI=1S/C21H11Cl2N3/c22-20-24-19(25-21(23)26-20)12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H |
Clave InChI |
YGDJAMKMECGDIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=NC(=NC(=N4)Cl)Cl)C5=CC=CC=C25 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


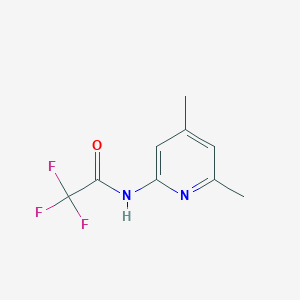

![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12839870.png)
![Methyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxylate hydrobromide](/img/structure/B12839880.png)
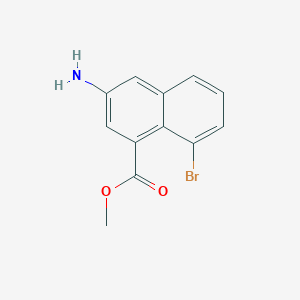

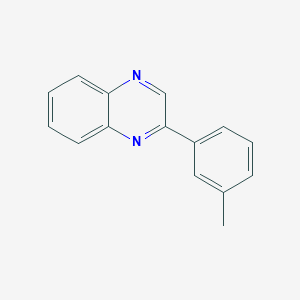

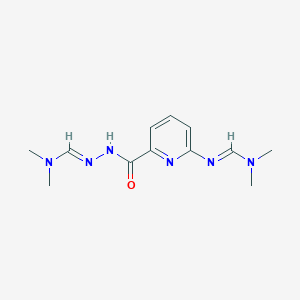
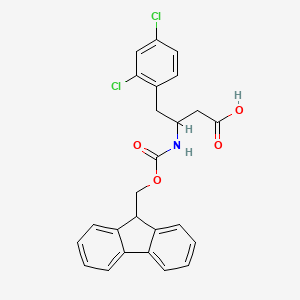
![2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B12839961.png)

![3-(Chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12839967.png)

